5-Chlorouracil
CAS No.: 1820-81-1
Cat. No.: VC21352403
Molecular Formula: C4H3ClN2O2
Molecular Weight: 146.53 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1820-81-1 |
---|---|
Molecular Formula | C4H3ClN2O2 |
Molecular Weight | 146.53 g/mol |
IUPAC Name | 5-chloro-1H-pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C4H3ClN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) |
Standard InChI Key | ZFTBZKVVGZNMJR-UHFFFAOYSA-N |
SMILES | C1=C(C(=O)NC(=O)N1)Cl |
Canonical SMILES | C1=C(C(=O)NC(=O)N1)Cl |
Appearance | White Solid |
Melting Point | >300°C |
Chemical Properties
Physical Characteristics
The physical properties of 5-Chlorouracil include:
-
Solubility: Moderately soluble in water (2.501 g/L at 25°C) and highly soluble in ammonium hydroxide solutions (50 mg/mL) .
These properties underline the compound's stability under various conditions, making it suitable for experimental applications.
Chemical Reactivity
The presence of a chlorine atom at the 5-position introduces steric and electronic effects that influence base pairing during nucleic acid synthesis . This modification disrupts normal biochemical processes by altering hydrogen bonding patterns, thereby facilitating mutagenesis studies.
Mechanisms of Action
Interaction with Nucleic Acids
Due to its structural similarity to uracil, 5-Chlorouracil can be incorporated into RNA molecules during transcription . This substitution destabilizes RNA structures and interferes with normal cellular functions. In DNA contexts, pairing with adenine during replication leads to mutations that are pivotal in studying genomic integrity and gene expression regulation .
Apoptotic Pathways
Research indicates that 5-Chlorouracil induces apoptotic-controlled cell death through nuclear translocation of apoptosis-inducing factor (AIF) and activation of caspase-independent pathways such as LEI/L-DNase II . These mechanisms differ significantly from those observed in compounds like 5-Fluorouracil, which primarily cause apoptonecrosis.
Applications in Biochemical Research
Mutagenesis Studies
The ability of 5-Chlorouracil to introduce mutations during RNA transcription has made it an invaluable tool for understanding genetic mutations and their consequences . Researchers utilize this compound to explore nucleotide modifications that impact gene expression.
Antiviral Research
By interfering with RNA synthesis, 5-Chlorouracil serves as a candidate for developing antiviral agents targeting rapidly dividing cells such as virus-infected cells . Its mechanism provides insights into cell cycle regulation and apoptosis pathways relevant to viral replication.
Table: Comparative Analysis of Halogenated Uracils
Compound | Substituent | Mechanism of Action | Cytotoxicity | Applications |
---|---|---|---|---|
Uracil | Hydrogen | Normal nucleic acid function | Low | Baseline biochemical studies |
5-Fluorouracil | Fluorine | Thymidylate synthase inhibition | High | Chemotherapy |
5-Chlorouracil | Chlorine | RNA destabilization | Moderate | Mutagenesis, antiviral research |
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